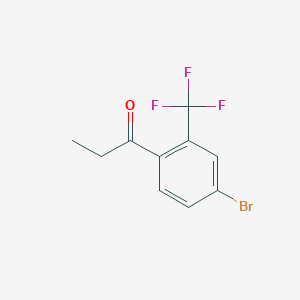

1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one

描述

Crystal Packing Predictions:

Stereoelectronic Effects:

The combined electronic effects of bromine and trifluoromethyl groups create a meta-directing electronic profile on the aromatic ring, while the ketone’s electrophilicity facilitates reactions such as nucleophilic additions or reductions.

属性

IUPAC Name |

1-[4-bromo-2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRUIZCVHXIZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 4-(Trifluoromethyl)propiophenone

- The primary synthetic route to 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one involves bromination of 4-(trifluoromethyl)propiophenone using N-bromosuccinimide (NBS) as the brominating agent.

- The reaction is typically carried out in acetonitrile solvent under reflux conditions for several hours (e.g., 5 hours).

- Acid catalysts such as para-toluenesulfonic acid monohydrate (PTSAH) may be added to facilitate the reaction.

- After completion, the reaction mixture is worked up by evaporation of the solvent, aqueous extraction, and organic phase drying with sodium sulfate, followed by filtration and solvent removal under vacuum.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | 4-(Trifluoromethyl)propiophenone (1.0 g, 4.94 mmol) | Starting material |

| 2 | NBS (0.88 g, 4.94 mmol), PTSAH·H2O (1.41 g, 7.41 mmol) | Brominating agent and catalyst |

| 3 | Solvent: Acetonitrile (25 mL) | Reflux for 5 hours |

| 4 | Workup: Evaporation, water dissolution, extraction with ethyl acetate (x3), drying with Na2SO4 | Isolation of brominated product |

This method yields the brominated ketone selectively at the alpha position to the carbonyl group adjacent to the aromatic ring bearing the trifluoromethyl substituent.

Alternative Bromination Using Hydrobromic Acid and Liquid Bromine

Industrial and Laboratory Scale:

- Another reported method involves direct bromination of 2'-trifluoromethylpropiophenone using hydrobromic acid and liquid bromine in dichloromethane.

- The reaction is conducted at room temperature with stirring until the bromine color disappears, indicating reaction completion.

- The product is isolated by washing with saturated sodium sulfite solution to remove excess bromine and then extracted with ethyl acetate.

| Parameter | Details |

|---|---|

| Starting Material | 2'-Trifluoromethylpropiophenone |

| Brominating Agents | Hydrobromic acid, liquid bromine |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Workup | Sodium sulfite wash, ethyl acetate extraction |

This method is scalable and suitable for industrial production, emphasizing controlled reaction conditions to maximize yield and purity.

Grignard Reaction Followed by Bromination (Two-Step Synthesis)

Step 1: Preparation of 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one

- A Grignard reagent is prepared from 2-bromopropane and magnesium turnings in anhydrous tetrahydrofuran (THF) at 0°C.

- This Grignard reagent is then reacted with 4-trifluoromethylbenzonitrile in the presence of copper(I) bromide catalyst to form the ketone intermediate.

Step 2: Bromination

- The ketone intermediate is brominated using dimethyl sulfoxide (DMSO) and aqueous hydrobromic acid in ethyl acetate.

- The reaction is stirred under controlled conditions to yield 2-bromo-2-methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one.

Summary Table:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Mg turnings, iodine, 2-bromopropane, anhydrous THF, 0°C | Grignard reagent formation |

| 2 | 4-Trifluoromethylbenzonitrile, CuBr, THF | Ketone intermediate synthesis |

| 3 | DMSO, 48% aqueous HBr, ethyl acetate | Bromination to bromo-ketone |

This method allows for structural variation and functional group tolerance, useful in complex molecule synthesis.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The bromination using NBS is widely reported for its selectivity and mild conditions, minimizing side reactions.

- The trifluoromethyl group’s electron-withdrawing nature influences the reactivity of the aromatic ring and the alpha position to the ketone, favoring bromination at the desired site.

- Industrial methods emphasize safe handling of bromine and hydrobromic acid, with continuous flow reactors improving control.

- The Grignard approach allows for the introduction of methyl substituents and further functionalization.

- Purification typically involves extraction, drying, and chromatographic methods to isolate high-purity products.

- Analytical techniques such as NMR, HRMS, and melting point determination confirm product identity and purity.

化学反应分析

Types of Reactions: 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated or alkylated derivatives.

科学研究应用

1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one has various applications in scientific research, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of bromine and trifluoromethyl groups with biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Table 2: Reaction Yields of Halogenated Aryl Ketones in Coupling Reactions

Key Findings :

- The target compound exhibits superior yields (95%) in benzylic C–H acylation compared to monosubstituted bromophenyl or trifluoromethylphenyl ketones (60–64%) . This is attributed to the synergistic electron-withdrawing effects of Br and CF₃, which stabilize transition states in radical or polar mechanisms.

- In contrast, analogues with extended alkyl chains (e.g., 3-(3-bromophenyl)-1-(2-CF₃-phenyl)propan-1-one) show reduced yields due to steric constraints .

Pharmacological Relevance

Compounds with bromine and CF₃ substituents are frequently explored as bioactive molecules. For example:

- NS11021 (1-(3,5-bis-trifluoromethyl-phenyl)-3-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-thiourea) acts as a KCa1.1 channel opener with an EC₅₀ of 30 nM, highlighting the importance of Br and CF₃ in enhancing binding affinity .

Crystallographic and Computational Insights

- Crystallography : Brominated analogues like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one exhibit planar geometries due to conjugation, while the CF₃ group in the target compound may introduce torsional strain .

- Docking Studies : Tools like AutoDock Vina predict that the Br and CF₃ groups enhance hydrophobic interactions in protein binding pockets, a feature shared with bioactive compounds like NS11021 .

生物活性

1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one, a compound characterized by its unique bromine and trifluoromethyl substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C₁₀H₈BrF₃O and features a bromo group and a trifluoromethyl group attached to a phenyl ring. These substituents enhance the compound's chemical stability and biological activity compared to similar compounds.

The mechanism of action for this compound involves its interaction with various molecular targets. The bromine and trifluoromethyl groups contribute to increased binding affinity and metabolic stability, allowing the compound to modulate enzyme and receptor activities effectively. This modulation can lead to inhibition or activation of specific biological pathways, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell functions through strong interactions with target molecules .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Antichlamydial Activity

In studies focusing on Chlamydia infections, compounds with structural similarities to this compound demonstrated significant antichlamydial activity. The presence of the trifluoromethyl group was crucial for this activity, as derivatives lacking this group showed no effect .

Table 2: Antichlamydial Activity

| Compound | IC50 (μg/mL) |

|---|---|

| Compound A (with CF3) | 5.2 |

| Compound B (without CF3) | >100 |

Study on Antimicrobial Properties

A study by Smolecule highlighted the compound's broad-spectrum antimicrobial activity, showcasing its potential in pharmaceutical applications. The compound was tested against various pathogens, revealing effective inhibition at low concentrations.

Mechanistic Insights

Another research effort investigated the impact of the trifluoromethyl group on the biological activity of similar compounds. The study concluded that this substituent enhances both lipophilicity and metabolic stability, which are critical for effective drug design .

常见问题

Q. What spectroscopic and crystallographic methods are used to characterize 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one?

- Methodological Answer: Structural characterization involves X-ray crystallography using software like SHELX for data refinement, particularly for resolving bond lengths, angles, and intermolecular interactions . Complementary techniques include NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm functional groups (e.g., trifluoromethyl and bromophenyl) and mass spectrometry for molecular weight validation. FT-IR can identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). For crystallographic data, SHELXL is recommended for refining disordered or high-thermal-motion regions .

Q. How can researchers verify the purity of this compound during synthesis?

- Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, thin-layer chromatography (TLC) for rapid screening, and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. For non-volatile impurities, differential scanning calorimetry (DSC) can identify melting-point deviations. Cross-validation with spectroscopic data ensures consistency.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer: Contradictions may arise from twinning , disorder , or incomplete data. Strategies include:

- Re-analyzing raw diffraction data with updated SHELXL features (e.g., TWIN commands for twinned crystals).

- Applying Hirshfeld surface analysis to validate intermolecular interactions .

- Comparing with density functional theory (DFT) -optimized geometries to identify structural outliers.

- Repeating experiments under controlled conditions (e.g., low-temperature data collection to reduce thermal motion artifacts) .

Q. What computational strategies optimize molecular docking studies involving this compound?

- Methodological Answer: For docking with targets like enzymes or receptors:

- Use AutoDock Vina with a grid box sized to encompass the binding site (e.g., 20 ų) and exhaustiveness ≥8 for accuracy .

- Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability.

- Compare results with experimental binding assays (e.g., surface plasmon resonance) to confirm predicted interactions .

Q. How can the 3D structure and electron density of this compound be visualized in crystallographic studies?

- Methodological Answer: UCSF Chimera is ideal for visualizing:

- Electron density maps (2Fₒ-F꜀ maps) to validate atomic positions .

- Hydrogen bonds and van der Waals interactions using the "FindHBond" and "Surface" tools.

- Volume Viewer for analyzing volumetric data (e.g., electrostatic potentials) .

Q. What methodologies are used to study this compound’s enzyme inhibition mechanisms?

- Methodological Answer:

- In vitro enzyme assays : Measure IC₅₀ values using fluorogenic substrates and kinetic studies (e.g., Lineweaver-Burk plots to determine inhibition type).

- Covalent binding analysis : Utilize mass spectrometry to detect adducts formed via the bromomethyl group’s reactivity .

- Molecular docking : Predict binding modes with AutoDock Vina and validate via mutagenesis studies on critical residues .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

- Methodological Answer:

- Perform dose-response assays to confirm activity thresholds.

- Use ensemble docking (multiple protein conformations) in AutoDock Vina to account for flexibility .

- Analyze solvent effects with explicit solvent molecular dynamics simulations.

- Re-examine synthetic routes for potential stereochemical impurities affecting bioactivity.

Q. What experimental design considerations improve yield in multi-step syntheses of this compound?

- Methodological Answer:

- Optimize bromination conditions : Use N-bromosuccinimide (NBS) with radical initiators (e.g., benzoyl peroxide) in inert solvents (CCl₄) .

- Monitor reaction progress via in situ FT-IR to detect intermediate formation.

- Employ flow chemistry for exothermic steps to enhance reproducibility and scalability.

Structural and Functional Analysis

Q. How does the trifluoromethyl group influence the compound’s reactivity and binding properties?

- Methodological Answer:

- The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack susceptibility.

- In binding studies, it improves hydrophobic interactions and metabolic stability. Use Fluorine NMR (¹⁹F) to track environmental changes in protein-ligand complexes.

Q. Which tools are recommended for analyzing non-covalent interactions in crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。